molecular formula C8H8Cl2F3NO2 B019674 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate CAS No. 173676-59-0

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Cat. No. B019674
M. Wt: 260.04 g/mol
InChI Key: FUYMYLYDBVWEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a chemical compound that has been explored in various synthetic pathways and studied for its potential applications in material science, particularly in the synthesis of complex molecules and as intermediates for further chemical transformations. This compound is part of a broader class of chemicals that are utilized for their reactivity and specific functional group interactions (Iaroshenko et al., 2011).

Synthesis Analysis

The synthesis of related compounds, such as 4-Chloro-3-(trifluoroacetyl)coumarin, has been achieved through methods involving direct acylation and further treatment with specific reagents to obtain the desired fluorinated products. These methods demonstrate the feasibility of synthesizing chloro and trifluoroacetyl substituted anilines with high efficiency and yield, showcasing the compound's accessibility for research and industrial purposes (Iaroshenko et al., 2011).

Molecular Structure Analysis

Studies on similar trifluoromethyl aniline derivatives have employed vibrational spectroscopy and theoretical calculations to analyze their molecular structure. The investigations into the effects of substituents on the aniline structure have provided insights into the electronic and steric influences on the molecule's vibrational spectra, contributing to a deeper understanding of its molecular behavior (Revathi et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of chloro-trifluoroacetyl aniline derivatives involves selective aromatic chlorinations, highlighting their potential in various organic synthesis applications. Such reactions underscore the compound's utility in synthesizing more complex molecules and exploring its chemical properties for further scientific studies (Smith et al., 1988).

Physical Properties Analysis

The physical properties of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate and related compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various chemical processes. However, specific studies focusing on these properties were not found in the current literature search, indicating a potential area for future research.

Chemical Properties Analysis

The compound's chemical properties, including reactivity with various organic and inorganic reagents, acid-base behavior, and interaction with light and temperature, are essential for understanding its applications and safety. Research into the synthesis and application of related chloro and trifluoroacetyl compounds provides a foundation for deducing the chemical properties of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. The compound's role as an intermediate in the synthesis of more complex molecules suggests its significance in organic chemistry and materials science research (Iaroshenko et al., 2011).

Scientific Research Applications

Synthetic Building Block : The compound has been utilized as a novel building block in the synthesis of complex organic molecules. For instance, 4-Chloro-3-(trifluoroacetyl)coumarin was synthesized and used to create a set of 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones in good to excellent yields, showcasing its utility in constructing intricate chemical structures (Iaroshenko et al., 2011).

Selective Trifluoroacetylation : The compound plays a role in the selective trifluoroacetylation of anilines, highlighting its significance in specific chemical modifications. This process was found to be effective for anilines containing various functional groups, indicating the compound's versatility in chemical reactions (Prashad et al., 2000).

Regiospecific Synthesis : It serves as a key intermediate in the regiospecific synthesis of certain compounds. A study demonstrated the high yield and regiospecificity of introducing a trifluoroacetyl group to the ortho position of aniline, indicating its potential in precise synthetic applications (Zhu et al., 2010).

Material Synthesis : The compound has been implicated in the synthesis of materials with potential non-linear optical (NLO) properties. A study conducted a comprehensive vibrational analysis and theoretical study on derivatives of the compound, shedding light on its possible applications in NLO material synthesis (Revathi et al., 2017).

Chemical Intermediate : It has been used as a chemical intermediate in the synthesis of a variety of compounds. For instance, its derivative was involved in the synthesis of bistrifluron, a compound exhibiting potent growth-retarding activity against pests, emphasizing its role in creating agriculturally significant chemicals (Liu An-chan, 2015).

Electrocatalysis : A derivative of the compound was utilized in a carbon paste matrix as an electro-catalyst mediator for the measurement of hydrazine and 4-chlorophenol, two major water pollutants. This indicates its potential application in environmental monitoring and pollution control (Tahernejad-Javazmi et al., 2018).

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO.ClH.H2O/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;;/h1-3H,13H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMYLYDBVWEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657739
Record name 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

CAS RN

1184936-21-7, 173676-59-0
Record name Ethanone, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184936-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Reactant of Route 6
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.